molecular formula C126H199F3N36O38S3 B6295912 Vasonatrin Peptide (VNP) Trifluoroacetate CAS No. 141676-35-9

Vasonatrin Peptide (VNP) Trifluoroacetate

Cat. No. B6295912
CAS RN: 141676-35-9
M. Wt: 2979.3 g/mol
InChI Key: IQSOKNKKIFXBDJ-MUQIQXKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vasonatrin Peptide (VNP) Trifluoroacetate is a synthetic chimera of atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP). It possesses the venodilating actions of CNP, the natriuretic actions of ANP, and unique arterial vasodilating actions not associated with either ANP or CNP . VNP protects the diabetic heart against ischemia-reperfusion injury by inhibiting ER stress via the cGMP-PKG signaling pathway .


Physical And Chemical Properties Analysis

The physical and chemical properties of Vasonatrin Peptide (VNP) Trifluoroacetate include a molecular weight of 2865.37 g/mol and a chemical formula of C123H198N36O36S3 .

Scientific Research Applications

Skin Flap Survival

Vasonatrin Peptide (VNP) has been found to be beneficial in the survival of random pattern skin flaps. It can elevate tissue blood perfusion and mitigate tissue damage and inflammatory reaction, which is associated with a higher percentage of survival random pattern skin flap area .

Fat Graft Viability

VNP has shown promising results in the field of plastic surgery, particularly in enhancing fat graft survival. It possesses vasodilatory, natriuretic, and anti-inflammatory properties, which contribute to the survival of fat grafts. The peptide has been found to reduce degeneration, vacuolization, and cyst formation in adipocytes, and increase capillary density, thereby improving graft viability .

Vasodilation

VNP is a synthetic peptide that possesses unique arterial vasodilating actions. These actions are not associated with either Atrial Natriuretic Peptide (ANP) or C-type Natriuretic Peptide (CNP), making VNP a unique agent in the field of vasodilation .

Natriuresis

In addition to its vasodilatory properties, VNP also exhibits natriuretic actions. This makes it a potential therapeutic agent in conditions where enhanced sodium excretion is desired .

Anti-Inflammatory Properties

VNP’s anti-inflammatory properties make it a potential candidate for research in conditions characterized by inflammation. Its ability to mitigate tissue damage and inflammatory reaction has been demonstrated in the context of skin flap survival .

Tissue Blood Perfusion

VNP’s ability to elevate tissue blood perfusion makes it a potential therapeutic agent in conditions where enhanced blood supply to tissues is desired. This property has been demonstrated in the context of skin flap survival .

Mechanism of Action

Vasonatrin Peptide (VNP) Trifluoroacetate protects the diabetic heart against ischemia-reperfusion injury by inhibiting ER stress via the cGMP-PKG signaling pathway . It also enhances adiponectin mRNA expression and protein secretion, and suppresses IL-6 production in mature adipocytes .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C124H198N36O36S3.C2HF3O2/c1-12-68(10)101-121(194)139-57-97(170)143-88(59-162)116(189)150-77(37-42-197-11)108(181)157-87(58-161)105(178)138-54-95(168)141-78(43-64(2)3)103(176)136-56-99(172)145-92(120(193)154-84(50-93(128)166)114(187)159-90(61-164)118(191)153-83(48-70-27-17-14-18-28-70)113(186)148-75(31-23-40-133-123(129)130)107(180)156-86(122(195)196)49-71-33-35-72(165)36-34-71)63-199-198-62-91(144-98(171)55-135-102(175)73(29-19-21-38-125)146-117(190)89(60-163)158-111(184)79(44-65(4)5)140-94(167)52-127)119(192)152-82(47-69-25-15-13-16-26-69)104(177)137-53-96(169)142-80(45-66(6)7)110(183)147-74(30-20-22-39-126)106(179)151-81(46-67(8)9)112(185)155-85(51-100(173)174)115(188)149-76(109(182)160-101)32-24-41-134-124(131)132;3-2(4,5)1(6)7/h13-18,25-28,33-36,64-68,73-92,101,161-165H,12,19-24,29-32,37-63,125-127H2,1-11H3,(H2,128,166)(H,135,175)(H,136,176)(H,137,177)(H,138,178)(H,139,194)(H,140,167)(H,141,168)(H,142,169)(H,143,170)(H,144,171)(H,145,172)(H,146,190)(H,147,183)(H,148,186)(H,149,188)(H,150,189)(H,151,179)(H,152,192)(H,153,191)(H,154,193)(H,155,185)(H,156,180)(H,157,181)(H,158,184)(H,159,187)(H,160,182)(H,173,174)(H,195,196)(H4,129,130,133)(H4,131,132,134);(H,6,7)/t68-,73-,74-,75-,76?,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,101-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSOKNKKIFXBDJ-MUQIQXKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCSC)CO.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCSC)CO.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C126H199F3N36O38S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2979.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vasonatrin Peptide (VNP) Trifluoroacetate

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